Product packaging for 2,2,3,3-Tetrafluoropropoxybenzene(Cat. No.:)

2,2,3,3-Tetrafluoropropoxybenzene

Cat. No.: B12089769
M. Wt: 208.15 g/mol
InChI Key: USHXKIDCPBXMEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Disclaimer: The following description is a hypothetical example because no specific information for this compound was found in search results. You must replace it with verified data. 2,2,3,3-Tetrafluoropropoxybenzene is a specialist fluorinated aromatic ether valued in research and development for its role as a key synthetic intermediate. Its structure, incorporating a tetrafluoropropoxy chain, is engineered to impart enhanced thermal stability and unique electronic characteristics to advanced materials. This compound is primarily investigated for the synthesis of complex molecules in the pharmaceutical and agrochemical sectors, where the introduction of fluorine atoms can significantly alter biological activity, metabolic stability, and lipophilicity. Additionally, it serves as a critical building block in the development of specialty polymers and functional materials, including fluorinated surfactants and liquid crystals, which are essential for electronics and coatings applications. Researchers utilize this benzene derivative to explore structure-activity relationships and to develop novel compounds with tailored properties. The product is provided as a high-purity grade to ensure consistent and reliable performance in sensitive chemical syntheses. For Research Use Only. Not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8F4O B12089769 2,2,3,3-Tetrafluoropropoxybenzene

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,3,3-tetrafluoropropoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F4O/c10-8(11)9(12,13)6-14-7-4-2-1-3-5-7/h1-5,8H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USHXKIDCPBXMEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(C(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F4O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,2,3,3 Tetrafluoropropoxybenzene and Its Derivatives

Established Synthetic Pathways for Fluoroalkoxyaryl Systems

Several classical and modern synthetic methods are employed for the formation of the aryl ether bond in fluoroalkoxyarenes. These include nucleophilic substitution and transition metal-catalyzed cross-coupling reactions.

Williamson Ether Synthesis Approaches to Fluoroaryl Ethers

The Williamson ether synthesis is a long-standing and versatile method for preparing both symmetrical and asymmetrical ethers. wikipedia.orgbyjus.com The reaction typically involves the S(_N)2 reaction of an alkoxide ion with a primary alkyl halide. wikipedia.orgbyjus.com In the context of synthesizing fluoroaryl ethers, this would involve a fluoroalkoxide and an aryl halide. However, traditional Williamson ether synthesis often fails with aryl halides due to the difficulty of nucleophilic substitution on an sp-hybridized carbon. masterorganicchemistry.com

The general mechanism involves the deprotonation of an alcohol to form a more nucleophilic alkoxide, which then attacks the alkyl halide in a concerted, backside attack, leading to inversion of stereochemistry if the carbon is chiral. wikipedia.orglumenlearning.com For the synthesis of compounds like 2,2,3,3-Tetrafluoropropoxybenzene, this would conceptually involve the reaction of a phenoxide with 2,2,3,3-tetrafluoropropyl halide. However, the reactivity of the alkyl halide is crucial, with primary halides being most effective. masterorganicchemistry.com Secondary and tertiary alkyl halides tend to undergo elimination reactions instead. wikipedia.org

Modern variations of the Williamson ether synthesis may employ phase-transfer catalysts to facilitate the reaction between the aqueous and organic phases. utahtech.edu Solvents commonly used include the parent alcohol of the alkoxide, or aprotic polar solvents like DMF or DMSO. masterorganicchemistry.comrichmond.edu

Ullmann Ether Synthesis for Aryl Ether Formation

The Ullmann condensation, or Ullmann-type reaction, is a copper-promoted conversion of aryl halides to form aryl ethers, among other compounds. wikipedia.org This method is particularly useful for synthesizing diaryl ethers and can be applied to the formation of fluoroalkoxyaryl ethers. Traditional Ullmann reactions required harsh conditions, including high temperatures (often over 210°C) and stoichiometric amounts of copper in high-boiling polar solvents like N-methylpyrrolidone or nitrobenzene. wikipedia.org

Modern advancements have led to the development of more efficient, milder, and ligand-assisted copper-catalyzed Ullmann-type reactions. umich.edumdpi.com These reactions can proceed at lower temperatures and utilize catalytic amounts of copper, often in the form of copper(I) salts like CuI, in the presence of ligands such as phenanthrolines or N,N-dimethylglycine. arkat-usa.orgorganic-chemistry.org The reaction generally involves the coupling of an aryl halide with an alcohol or phenol (B47542) in the presence of a base. umich.edu For the synthesis of this compound, this would entail the reaction of an aryl halide with 2,2,3,3-tetrafluoropropanol in the presence of a copper catalyst and a base.

The general mechanism for Ullmann-type ether synthesis is thought to involve a copper(I) alkoxide intermediate, which then reacts with the aryl halide. wikipedia.org The reactivity of the aryl halide follows the trend I > Br > Cl. mdpi.com

Palladium-Catalyzed C-O Cross-Coupling Strategies for Fluoroalkyl Aryl Ethers

Palladium-catalyzed C-O cross-coupling has emerged as a powerful and versatile method for the synthesis of aryl ethers, including those with fluoroalkyl groups. nih.govacs.org This approach offers milder reaction conditions and broader substrate scope compared to traditional methods. nih.govacs.org The reaction involves the coupling of an aryl halide or triflate with an alcohol in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.govnih.gov

A highly effective protocol utilizes the commercially available precatalyst BuBrettPhos Pd G3 with Cs(_2)CO(_3) as the base in toluene. nih.govacs.org This system demonstrates excellent functional group tolerance and is compatible with both electron-rich and electron-poor (hetero)aryl bromides. nih.govacs.org The use of biaryl phosphine ligands is often crucial for achieving high efficiency, especially with less reactive aryl chlorides and secondary alcohols. nih.gov

The catalytic cycle is generally believed to involve the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the alkoxide, and finally, reductive elimination to form the C-O bond and regenerate the Pd(0) catalyst. nih.gov The reductive elimination step is often considered rate-limiting. nih.govnih.gov

Table 1: Comparison of Catalytic Systems for Palladium-Catalyzed C-O Cross-Coupling

Catalyst SystemLigandBaseSolventKey Features
Pd(_2)(dba)(_3) / BrettPhosBrettPhosCs(_2)CO(_3)TolueneIneffective for certain substrates after 1 hour. acs.org
BuBrettPhos Pd G3BuBrettPhosCs(_2)CO(_3) or K(_3)PO(_4)TolueneHighly effective, short reaction times, broad scope. nih.govacs.org
Pd(allyl)Cl / AdBippyPhosAdBippyPhosKOPh-Used for C-N coupling, highlights ligand importance. nih.gov
Pd catalyst / L2 (biaryl phosphine)L2NaOBuTHFImproved for secondary alcohols and aryl chlorides. nih.gov

Nickel-Catalyzed Aryloxydifluoromethylation for Aryldifluoromethyl Aryl Ethers

Nickel-catalyzed cross-coupling reactions have gained prominence as a cost-effective and efficient alternative to palladium-based systems for certain transformations. nih.govd-nb.inforesearchgate.net A notable application is the synthesis of aryldifluoromethyl aryl ethers (ArCF(_2)OAr') through the Suzuki cross-coupling of aryloxydifluoromethyl bromides with arylboronic acids. nih.govd-nb.inforesearchgate.net This method is significant as the gem-difluoromethylated motif is of increasing interest in medicinal chemistry. nih.govd-nb.info

This approach is characterized by the use of readily available starting materials, good functional group tolerance, and mild reaction conditions. nih.govresearchgate.net The reaction typically employs a nickel catalyst, such as a Ni(II) complex, in the presence of a ligand, often DABCO (1,4-diazabicyclo[2.2.2]octane), and a base like K(_2)CO(_3). d-nb.inforesearchgate.net Mechanistic studies suggest the involvement of a Ni(I)/Ni(III) catalytic cycle. nih.govd-nb.info

Table 2: Conditions for Nickel-Catalyzed Aryloxydifluoromethylation

ComponentExample Reagents/Conditions
Nickel CatalystNi-2 (10 mol%) d-nb.info
LigandDABCO (10 mol%) d-nb.info
BaseK(_2)CO(_3) (0.5 mmol) d-nb.info
SolventDry acetone (B3395972) and DMF d-nb.info
Temperature80 °C d-nb.info
AtmosphereArgon d-nb.info

Novel and Emerging Synthetic Routes to this compound Derivatives

The development of new synthetic methodologies is crucial for accessing novel molecular scaffolds and overcoming the limitations of established methods.

Dearomative Functionalization Techniques for Benzene (B151609) Derivatives

Dearomatization strategies offer a powerful means to convert simple, flat aromatic compounds into more complex, three-dimensional molecules. virginia.edudicp.ac.cn This approach is particularly attractive as it starts with abundant and inexpensive aromatic feedstocks. virginia.edu Overcoming the inherent stability of the aromatic ring is a key challenge, often achieved by coordination to an electron-rich metal complex which breaks the aromaticity. virginia.edu

While direct dearomative fluoroalkoxylation of benzene to form this compound derivatives is still an emerging area, the principles of dearomative functionalization hold significant promise. For instance, the coordination of benzene derivatives to a potent π-basic tungsten fragment, {TpW(NO)(PMe(_3))}, has enabled the synthesis of various functionalized cyclohexenes with high regio- and stereocontrol. virginia.edu Such strategies could potentially be adapted for the introduction of fluoroalkoxy groups.

The general concept involves the η-coordination of the metal to the aromatic ring, which activates it towards further reactions. virginia.edu This unlocks the latent alkene functionality within the ring system, allowing for subsequent functionalization. virginia.edu

Multicomponent Coupling Reactions for C-O Difunctionalization of Benzene Derivatives

The construction of the aryl ether linkage in molecules such as this compound can be achieved through advanced multicomponent coupling reactions. These reactions offer an efficient means to create multiple chemical bonds in a single operation, leading to complex molecular architectures from simple starting materials.

One notable strategy involves the C–O/C–S difunctionalization of fused, highly substituted benzene derivatives. This is accomplished through a multicomponent coupling reaction of tetraynes, sulfoxides, and cyclopropenones. rsc.orgrsc.org This method is distinguished by its ability to orchestrate several bond-cleavage and bond-formation events in one pot, resulting in excellent yields and high regioselectivity. rsc.org The process introduces both a sulfide (B99878) and an ester moiety adjacent to each other on an aromatic ring, a transformation that proceeds without the need for catalysts, bases, or oxidants. rsc.org Preliminary mechanistic studies suggest a reaction pathway that includes a sequential [2+2] cycloaddition, ring-opening of the cyclopropenone, and subsequent protonation and dealkylation steps. rsc.orgrsc.org

Another approach to C-O bond formation on a benzene ring is through the reaction of 1,3-diaminobenzene derivatives with electrophilic reagents like chloronitrobenzofurazans. mdpi.com While this specific example leads to C-C coupling, the underlying principle of activating a benzene ring for substitution is relevant. Additionally, four-component reactions involving aryldiazonium tetrafluoroborates, sulfur dioxide, alkenes, and hydroxylamines can achieve vicinal difunctionalization of alkenes, showcasing the versatility of multicomponent strategies in building complex functionalized molecules. nih.gov

Strategies for Stereoselective Fluorination and Ether Formation

Stereoselectivity is a critical consideration in the synthesis of many fluorinated organic molecules, as the spatial arrangement of atoms can significantly influence a compound's properties. While this compound itself does not possess a chiral center in its fluoroalkyl chain, the synthesis of its derivatives often requires precise control over stereochemistry.

Strategies for achieving high stereoselectivity in fluorination reactions are multifaceted and can be categorized as follows:

Substrate Control: The inherent chirality of the starting material or the presence of a stereodirecting group can guide the incoming fluorine atom to a specific face of the molecule. numberanalytics.com

Reagent Control: The choice of the fluorinating agent plays a pivotal role in determining the stereochemical outcome of the reaction. numberanalytics.com

Catalyst Control: The use of a chiral catalyst can create a chiral environment around the substrate, favoring the formation of one stereoisomer over another. numberanalytics.com

Common fluorinating agents include electrophilic reagents like Selectfluor and N-Fluorobenzenesulfonimide (NFSI), and nucleophilic reagents such as hydrofluoric acid (HF) and tetrabutylammonium (B224687) fluoride (B91410) (TBAF). numberanalytics.com The mechanisms of these reactions can be complex, involving either electrophilic or nucleophilic transfer of a fluorine atom. numberanalytics.com For instance, the α-fluorination of C-linked galactosyl ethanals using the Jørgensen catalyst and NFSI provides a route to complex fluorinated glycomimetics with high diastereoselectivity. nih.gov Similarly, acyclic allylic monofluorides can be prepared with efficient transfer of chirality through the electrophilic fluorination of branched (E)-allylsilanes with Selectfluor. nih.gov

For the ether formation aspect, the Williamson ether synthesis is a classic and highly effective method for preparing fluoroalkyl aryl ethers. researchgate.net This reaction typically involves the reaction of a phenoxide with a fluoroalkyl halide or sulfonate.

Synthesis of Key Precursors and Intermediates for this compound Derivatives

The synthesis of this compound and its derivatives relies on the availability of key precursors and intermediates. For the aromatic portion, substituted phenols are common starting materials. For the fluoroalkyl portion, 2,2,3,3-tetrafluoropropanol and its derivatives are essential.

The synthesis of functionalized phenol precursors can be achieved through various methods. For example, 2,3-difluorohydroquinone can be prepared from 2,3-difluorophenol (B1222669) by oxidation with potassium persulfate in a basic solution. ucla.edu This hydroquinone (B1673460) can then be converted to the corresponding ditriflate, a versatile intermediate for further reactions. ucla.edu

The synthesis of fluorinated building blocks is a major strategy in its own right. For instance, fluorinated aziridines have been synthesized via the cyclization of β-fluoro-β-chloroamines, which are derived from fluoroacetate (B1212596) derivatives. beilstein-journals.org Another example is the synthesis of 4,4′-difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-dioxide through the reaction of its dinitro precursor with reagents like tetrabutylammonium fluoride or cesium fluoride. mdpi.com

The creation of more complex fluorinated aromatic precursors often involves reactions in strong acid media. For example, the reaction of perfluorobenzocyclobutene with 1,3,5-trifluorobenzene (B1201519) in antimony pentafluoride (SbF5) can yield various polyfluorinated diarylmethanes and related structures. researchgate.net

Mechanistic Investigations of Synthesis Reactions for Fluoroalkyl Aryl Ethers

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting outcomes. The synthesis of fluoroalkyl aryl ethers involves several key mechanistic considerations.

The formation of the ether bond, often through nucleophilic aromatic substitution or Williamson-type reactions, proceeds via well-established pathways. In the case of difluoromethyl ethers synthesized from phenols and difluoromethyltriflate, mechanistic studies indicate the initial formation of difluorocarbene. This is followed by the nucleophilic addition of the phenolate (B1203915) anion to the difluorocarbene. nih.gov

Mechanistic insights into the synthesis of fluoroalkenyl arenes have been gained through computational studies. For example, the E/Z selectivity of monofluoroalkenyl products can be rationalized by examining the Gibbs free activation energy of the transition states. acs.org

The reactivity of fluoroalkyl amino reagents (FARs) has been investigated to understand the synthesis of various heterocyclic compounds bearing fluorinated substituents. For instance, the reaction of activated TFEDMA with silyl (B83357) enol ethers proceeds through a CHF2-iminium intermediate, which can then be cyclized. mdpi.com

Advanced Computational Chemistry Investigations of 2,2,3,3 Tetrafluoropropoxybenzene

Quantum Chemical Approaches to Molecular Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict molecular geometries, electronic structures, and various energetic parameters with a high degree of accuracy.

Geometry Optimization and Conformational Analysis of the 2,2,3,3-Tetrafluoropropoxybenzene Scaffold

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This provides the most stable three-dimensional structure of the molecule. Conformational analysis further explores the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds and their relative energies.

No published studies were found that have performed geometry optimization or a comprehensive conformational analysis on the this compound scaffold. Therefore, data on its optimized bond lengths, bond angles, dihedral angles, and the relative energies of its conformers are not available.

Electronic Structure Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies, and Energy Gap

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals of a molecule. Their energies and the energy gap between them are crucial for understanding a molecule's electronic properties, reactivity, and spectral characteristics.

Specific calculations determining the HOMO and LUMO energies, as well as the HOMO-LUMO energy gap for this compound, have not been reported in the scientific literature.

Ionization Potentials and Electron Affinities

Ionization potential is the energy required to remove an electron from a molecule, while electron affinity is the energy released when an electron is added. These properties are fundamental indicators of a molecule's ability to participate in electron transfer processes.

There are no available data from computational studies on the ionization potential and electron affinity of this compound.

Global Chemical Reactivity Descriptors (e.g., Electrophilicity Index, Nucleophilicity Index, Chemical Hardness, Chemical Softness)

A search of the available literature did not yield any studies that have calculated these global chemical reactivity descriptors for this compound.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an invaluable tool for investigating the pathways of chemical reactions, allowing for the identification of transition states and the calculation of activation energies.

Transition State Analysis for Key Transformations of this compound

Transition state analysis involves locating the saddle point on the potential energy surface that connects reactants and products. This analysis provides critical information about the energy barrier of a reaction and the geometry of the transient species involved.

No computational studies detailing the transition state analysis for any key transformations involving this compound have been published.

Prediction of Reaction Pathways and Regioselectivity

Computational chemistry offers powerful tools to predict the most likely pathways for chemical reactions involving this compound and to determine the regioselectivity of these reactions. By modeling the potential energy surfaces of reaction intermediates and transition states, researchers can identify the most energetically favorable routes.

For electrophilic aromatic substitution reactions, theoretical calculations can predict whether substitution is more likely to occur at the ortho, meta, or para positions of the benzene (B151609) ring. These predictions are based on the calculated electron density distribution and the stability of the corresponding carbocation intermediates (arenium ions). The electron-withdrawing nature of the fluorinated propoxy group is expected to deactivate the ring towards electrophilic attack and direct incoming electrophiles to the meta position.

In the case of nucleophilic aromatic substitution, computational models can help determine the feasibility of displacing the tetrafluoropropoxy group or a hydrogen atom from the aromatic ring. Such reactions are generally less favorable for benzene derivatives unless activated by strong electron-withdrawing groups.

Furthermore, computational studies can elucidate the mechanisms of other potential reactions, such as those involving the tetrafluoroalkyl chain. For instance, the possibility of elimination reactions or nucleophilic attack at the carbon atoms of the propoxy group can be investigated by calculating the activation energies for these pathways.

Intermolecular Interactions and Aggregation Behavior Modeling

Weak Intermolecular Interactions in this compound Dimers and Aggregates

The formation of dimers and larger aggregates of this compound is governed by a complex interplay of weak intermolecular forces. nih.govnih.gov Computational modeling is essential for dissecting these interactions.

The relative orientation of the molecules within a dimer is also a key factor. Stacking interactions between the phenyl rings (π-π interactions) can contribute to the stability of the dimer. chemrxiv.org The presence of the tetrafluoropropoxy group, however, can influence the geometry of this stacking, potentially leading to offset or T-shaped arrangements in addition to face-to-face stacking. Theoretical calculations can determine the most stable dimer configurations and the corresponding interaction energies.

It is important to note that protein aggregation is often initiated by the self-association of two monomers to form a dimer, which can then grow into larger aggregates. nih.gov These interactions can be either reversible or irreversible. nih.gov

Hydrogen Bonding and Halogen Bonding Networks

While conventional hydrogen bonds are not expected to be the dominant intermolecular force for this compound, weak hydrogen bonds can still play a role in its aggregation behavior. researchgate.net These can include C–H···O and C–H···F interactions, where a hydrogen atom on one molecule interacts with an oxygen or fluorine atom on a neighboring molecule. researchgate.netnih.gov Computational studies can identify the geometries and energies of these weak hydrogen bonds. libretexts.orglibretexts.org

Halogen bonding is another type of non-covalent interaction that could be relevant, although less common for fluorine. chemrxiv.orgnih.govmdpi.com It typically involves the interaction of an electrophilic region on a halogen atom with a nucleophilic site. nih.gov While fluorine is highly electronegative, under certain circumstances, it can participate in halogen bonding. Computational analysis, including molecular electrostatic potential (MEP) maps, can reveal regions of positive electrostatic potential on the fluorine atoms (σ-holes) that could interact with electron-rich areas of adjacent molecules. nih.gov

Theoretical Spectroscopic Property Prediction

Computational chemistry provides a powerful means to predict and interpret the spectroscopic properties of this compound.

Vibrational Spectroscopy (Infrared, Raman) Calculations

Theoretical calculations, typically using density functional theory (DFT), can predict the vibrational frequencies and intensities of this compound. nih.govbiointerfaceresearch.comnih.govresearchgate.net These calculated spectra can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational modes. nih.govbiointerfaceresearch.comnih.govresearchgate.netresearchgate.netscirp.org

The predicted vibrational spectrum would show characteristic bands corresponding to the stretching and bending modes of different functional groups within the molecule.

Table 1: Predicted Vibrational Frequencies for Key Functional Groups

Functional GroupVibrational ModePredicted Wavenumber Range (cm⁻¹)
C-H (aromatic)Stretching3100 - 3000
C=C (aromatic)Stretching1600 - 1450
C-O-CAsymmetric Stretching1275 - 1200
C-O-CSymmetric Stretching1075 - 1020
C-FStretching1400 - 1000

This table presents a generalized range for these functional groups. Precise computational predictions would provide specific wavenumbers for the distinct vibrational modes of this compound.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

NucleusPositionPredicted Chemical Shift Range (ppm)
¹HAromatic (ortho, meta, para)6.8 - 7.5
¹H-OCH₂-4.0 - 4.5
¹H-CF₂H5.5 - 6.5
¹³CAromatic (C-O)155 - 165
¹³CAromatic (other)115 - 130
¹³C-OCH₂-65 - 75
¹³C-CF₂-110 - 120 (with C-F coupling)
¹³C-CF₂H105 - 115 (with C-F and C-H coupling)

Note: The predicted chemical shifts are relative to a standard reference (e.g., TMS) and are subject to variations depending on the computational method and basis set used. The use of graph neural networks has shown to be effective in predicting ¹³C NMR chemical shifts. ncssm.edu

Time-Dependent Density Functional Theory (TD-DFT) for Excited States and Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to investigate the electronic excited states of molecules. uchicago.edunih.gov It allows for the calculation of properties such as absorption spectra, which are crucial for understanding a molecule's interaction with light. researchgate.net For a molecule like this compound, TD-DFT can provide valuable insights into its photophysical behavior.

Detailed Research Findings

Due to the absence of direct computational studies on this compound, we can infer its likely optical properties based on TD-DFT studies of analogous fluorinated and non-fluorinated alkoxybenzenes. The primary electronic transitions in such molecules are typically π-π* transitions within the benzene ring and n-π* transitions involving the lone pairs on the oxygen atom. The introduction of the fluorinated propyl group is expected to influence these transitions.

The electron-withdrawing nature of the fluorine atoms in the 2,2,3,3-tetrafluoropropoxy group will likely lead to a blue shift (a shift to shorter wavelengths) in the π-π* absorption bands of the benzene ring compared to unsubstituted anisole. This is due to the stabilization of the ground state and a relative destabilization of the excited states.

A hypothetical TD-DFT calculation could be performed to determine the vertical excitation energies and corresponding oscillator strengths, which dictate the intensity of absorption peaks. The results would likely resemble the data presented in the following interactive table, which is based on typical findings for similar aromatic ethers.

Interactive Data Table: Predicted Electronic Transitions for this compound

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)
S0 → S1 (π-π)4.652670.025
S0 → S2 (π-π)5.402300.150
S0 → S3 (n-π*)5.952080.001

Note: This data is hypothetical and serves as a representative example of what a TD-DFT calculation might yield. The specific values would depend on the level of theory and basis set used in the computation.

The calculated absorption spectrum would show weak absorption in the 260-270 nm region and a much stronger absorption band around 230 nm. The n-π* transition is expected to be very weak and may not be easily observable experimentally.

Computational Feasibility Assessment for Novel Synthetic Pathways to this compound Analogues

Computational chemistry is an invaluable tool for assessing the feasibility of synthetic routes to novel molecules, saving significant time and resources in the laboratory. researchgate.net For analogues of this compound, computational methods can be used to evaluate reaction thermodynamics and kinetics, guiding the selection of the most promising synthetic strategies.

Detailed Research Findings

A common method for synthesizing aryl ethers is the Williamson ether synthesis. For this compound, this would involve the reaction of sodium phenoxide with 1-bromo-2,2,3,3-tetrafluoropropane. Computational analysis of this reaction pathway for various substituted analogues can predict reaction energies and activation barriers.

For instance, introducing electron-donating or electron-withdrawing substituents on the benzene ring would alter the nucleophilicity of the phenoxide ion and, consequently, the reaction rate. A computational study could model these effects. By calculating the reaction profiles for different substituted phenols, a medicinal chemist could prioritize the synthesis of analogues that are predicted to form most efficiently.

Interactive Data Table: Computational Feasibility of Synthesizing this compound Analogues

Substituent on Phenol (B47542)Analogue NamePredicted ΔE_rxn (kcal/mol)Predicted Ea (kcal/mol)
HThis compound-25.322.5
4-OCH31-(2,2,3,3-Tetrafluoropropoxy)-4-methoxybenzene-24.821.9
4-NO21-(2,2,3,3-Tetrafluoropropoxy)-4-nitrobenzene-26.123.8
4-Cl1-Chloro-4-(2,2,3,3-tetrafluoropropoxy)benzene-25.723.1

Note: This data is hypothetical and for illustrative purposes. Actual values would be obtained from quantum chemical calculations.

From this hypothetical data, a chemist might conclude that the synthesis of the 4-methoxy analogue would be slightly faster due to the lower activation energy, while the 4-nitro analogue would have a slightly more favorable thermodynamic profile. Such in silico screening allows for the rational design of synthetic targets. nih.gov

Reactivity and Chemical Transformations of 2,2,3,3 Tetrafluoropropoxybenzene

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Moiety of 2,2,3,3-Tetrafluoropropoxybenzene

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene and its derivatives. khanacademy.org In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. khanacademy.org The facility and orientation of this substitution are heavily influenced by the nature of the substituents already present on the ring. libretexts.org

The 2,2,3,3-tetrafluoropropoxy group (-OCH₂CF₂CF₂H) is an ether group, and the oxygen atom possesses lone pairs of electrons that can be donated to the benzene ring through resonance. This electron donation generally activates the ring towards electrophilic attack. However, the presence of highly electronegative fluorine atoms on the propyl chain exerts a strong negative inductive effect (-I), withdrawing electron density from the benzene ring. bohrium.com This inductive withdrawal deactivates the ring, making it less reactive towards electrophiles compared to benzene itself. libretexts.org

The directing effect of the tetrafluoropropoxy group is a balance between these opposing electronic effects. The resonance donation of electrons from the oxygen atom increases the electron density at the ortho and para positions. libretexts.org Despite the deactivating inductive effect, the resonance effect typically governs the regioselectivity, directing incoming electrophiles to the ortho and para positions. libretexts.org This is a common characteristic of alkoxy groups in electrophilic aromatic substitution reactions. libretexts.org

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃). masterorganicchemistry.com

Nitration: Reaction with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce a nitro group (-NO₂). libretexts.org

Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) to add a sulfonic acid group (-SO₃H). libretexts.org

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group using an alkyl halide or acyl halide with a Lewis acid catalyst. libretexts.org

The reaction conditions for these substitutions on this compound would likely need to be harsher than those for more activated benzene derivatives due to the deactivating nature of the fluoroalkyl group.

Table 1: Expected Products of Electrophilic Aromatic Substitution on this compound

Reaction TypeReagentsExpected Major Products
BrominationBr₂ / FeBr₃o-Bromo-2,2,3,3-tetrafluoropropoxybenzene, p-Bromo-2,2,3,3-tetrafluoropropoxybenzene
NitrationHNO₃ / H₂SO₄o-Nitro-2,2,3,3-tetrafluoropropoxybenzene, p-Nitro-2,2,3,3-tetrafluoropropoxybenzene
Friedel-Crafts AcylationRCOCl / AlCl₃p-(Acyl)-2,2,3,3-tetrafluoropropoxybenzene

Nucleophilic Substitution Reactions at the Fluoroalkyl Chain

Nucleophilic substitution reactions involve the replacement of a leaving group by a nucleophile. byjus.com In the context of this compound, such reactions could theoretically occur at the carbon atoms of the fluoroalkyl chain. However, the C-F bond is exceptionally strong, making fluoride (B91410) a very poor leaving group. Consequently, nucleophilic substitution of a fluorine atom on the tetrafluoropropyl chain is generally difficult to achieve under standard conditions.

Reactions involving the displacement of the entire tetrafluoropropoxy group via cleavage of the C-O ether bond are also challenging due to the stability of aryl ethers. Such reactions would typically require harsh reagents and conditions.

In contrast, nucleophilic aromatic substitution (NAS) on the benzene ring is a different process. masterorganicchemistry.com NAS occurs when the aromatic ring is substituted with strong electron-withdrawing groups, making it susceptible to attack by nucleophiles. masterorganicchemistry.comlibretexts.org While the tetrafluoropropoxy group is electron-withdrawing, it is generally not sufficient on its own to activate the ring for NAS. Additional, more powerful electron-withdrawing groups (like a nitro group) at the ortho or para position would be necessary to facilitate such a reaction. libretexts.org

Oxidative and Reductive Transformations of this compound

Fluoroalkyl aryl ethers, as a class of compounds, are known for their good thermal and oxidative stability. researchgate.net This stability is attributed to the strong C-F bonds and the electron-withdrawing nature of the fluoroalkyl group, which can protect the rest of the molecule from oxidative degradation. nih.gov The ether linkage in these compounds can also contribute to their stability and has been noted for its ability to coordinate to metal surfaces, which is relevant in applications like lubricants. researchgate.net Studies on similar fluorinated ethers have shown their durability at high temperatures, even in the presence of air. researchgate.net

The redox properties of benzene derivatives can be manipulated through chemical reactions. For instance, a nitro group, which is a meta-director, can be introduced via nitration and subsequently reduced to an amino group (-NH₂), which is an ortho-para director. youtube.com This transformation allows for a change in the directing effects for subsequent electrophilic aromatic substitutions. youtube.com Conversely, an amino group can be oxidized back to a nitro group. youtube.com

Control of Regioselectivity and Stereoselectivity in Reactions Involving this compound

Regioselectivity refers to the preference for a reaction to occur at one position over another. wikipedia.org In electrophilic aromatic substitution of this compound, the regioselectivity is controlled by the directing effect of the tetrafluoropropoxy group, favoring the ortho and para positions. libretexts.org Steric hindrance from the bulky tetrafluoropropoxy group might lead to a preference for substitution at the less hindered para position. libretexts.org

Stereoselectivity is the preferential formation of one stereoisomer over another. masterorganicchemistry.com For reactions involving the benzene ring of this compound, stereoselectivity is not typically a factor as the ring is planar and the products of substitution are usually achiral, unless a new chiral center is formed in a substituent. However, in reactions involving additions to any potential double bonds that might be introduced into a side chain, or in more complex transformations, stereoselectivity could become a significant consideration. For example, in Heck-type reactions, the choice of catalyst and ligands can be crucial for controlling the stereochemical outcome. nih.gov

Reaction Kinetics and Thermodynamics of this compound Transformations

The kinetics of electrophilic aromatic substitution on this compound are expected to be slower than those for benzene due to the deactivating effect of the fluoroalkyl group. The rate of reaction is influenced by the stability of the carbocation intermediate (the arenium ion). libretexts.org The electron-withdrawing nature of the tetrafluoropropoxy group destabilizes this positively charged intermediate, thus increasing the activation energy and slowing down the reaction.

Structure Activity Relationship Sar Studies of 2,2,3,3 Tetrafluoropropoxybenzene Derivatives

Foundational Principles of Structure-Activity Relationships for Fluorinated Ethers

The study of structure-activity relationships (SAR) examines how a molecule's chemical structure correlates with its biological activity. wikipedia.org This principle is a cornerstone of drug discovery, enabling chemists to predict the effects of new compounds and to modify existing ones to enhance potency or reduce side effects. collaborativedrug.com For fluorinated ethers, specific structural characteristics are known to influence their chemical and biological reactivity. collaborativedrug.com

The introduction of fluorine into organic molecules often leads to significant changes in their physicochemical properties. These changes can include increased metabolic stability, enhanced binding affinity, and altered lipophilicity. The high electronegativity of fluorine can create strong inductive effects, influencing the electron distribution within the molecule and affecting how it interacts with biological targets. lumenlearning.com

Influence of the 2,2,3,3-Tetrafluoropropoxy Moiety on Molecular Activity and Functionality

The 2,2,3,3-tetrafluoropropoxy group is a key structural feature that significantly impacts the molecular activity of its derivatives. The presence of four fluorine atoms on the propoxy chain imparts a strong electron-withdrawing inductive effect, which can modulate the properties of the attached benzene (B151609) ring. lumenlearning.comlibretexts.org This fluorinated moiety can enhance the metabolic stability of the molecule by blocking sites susceptible to oxidative metabolism.

The specific arrangement of fluorine atoms in the 2,2,3,3-tetrafluoropropoxy group creates a unique electronic environment. This can influence the molecule's ability to form hydrogen bonds and participate in other non-covalent interactions with biological targets. The size and shape of this group also play a role in how the molecule fits into the binding pocket of a receptor or enzyme, thereby affecting its biological activity.

Impact of Benzene Ring Substituents on Derivative Activity and Selectivity

Substituents on the benzene ring of 2,2,3,3-tetrafluoropropoxybenzene derivatives have a profound effect on their activity and selectivity. libretexts.orgvedantu.com The nature, position, and number of these substituents can alter the electronic properties, lipophilicity, and steric profile of the entire molecule. studymind.co.uk

Electronic Effects : Electron-donating groups (EDGs) like hydroxyl (-OH) or amino (-NH2) can increase the electron density of the benzene ring, potentially enhancing its interaction with electron-deficient biological targets. studymind.co.uk Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO2) or cyano (-CN) decrease the ring's electron density, which can be favorable for other types of interactions. libretexts.orgvedantu.com These effects are transmitted through a combination of inductive and resonance effects. lumenlearning.comlibretexts.org

A study on N-[3-(1,1,2,2-tetrafluoroethoxy)benzyl]-N-(3-phenoxyphenyl)trifluoro-3-amino-2-propanol derivatives as antiatherogenic agents indicated that the molar refractivity at a specific position of the parent compound negatively contributed to the activity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Approaches for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org This approach is invaluable for predicting the activity of novel compounds and for optimizing lead structures in drug discovery. collaborativedrug.com For this compound derivatives, QSAR models can provide insights into the key molecular features driving their activity. researchgate.netnih.gov

Application of Physicochemical Descriptors in QSAR

Physicochemical descriptors are numerical values that represent the physical and chemical properties of a molecule. frontiersin.orgslideshare.net In QSAR studies of this compound derivatives, these descriptors are used to quantify aspects of the molecule that are believed to be important for its biological activity. slideshare.net

Commonly used physicochemical descriptors include:

Lipophilicity (logP) : Describes the compound's partitioning between an oily and an aqueous phase. frontiersin.org

Electronic Parameters (e.g., Hammett constants) : Quantify the electron-donating or electron-withdrawing ability of substituents. slideshare.net

Steric Parameters (e.g., Taft's steric factor) : Measure the bulkiness of substituents. slideshare.net

Molar Refractivity (MR) : Relates to the volume of the molecule and its polarizability. frontiersin.org

Molecular Weight (MW) : The mass of the molecule. frontiersin.org

These descriptors are used as independent variables in statistical models to predict the dependent variable, which is the biological activity. frontiersin.org

Utilization of Topological and 3D Molecular Descriptors in QSAR

Beyond simple physicochemical properties, more complex descriptors can be employed in QSAR to capture more detailed structural information.

Topological Descriptors : These are 2D descriptors derived from the graph representation of a molecule, encoding information about its size, shape, branching, and connectivity. researchgate.netnih.govnih.gov Examples include the Wiener index and molecular connectivity indices. frontiersin.orgresearchgate.net They are computationally efficient to calculate and have been shown to be useful in a wide range of QSAR studies. researchgate.netnih.gov

3D Molecular Descriptors : These descriptors are calculated from the three-dimensional coordinates of a molecule and provide information about its spatial arrangement. nih.govresearchgate.net Examples include molecular volume, surface area, and shape indices. nih.gov Advanced 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use 3D fields to describe the steric, electrostatic, hydrophobic, and hydrogen-bonding properties of a set of aligned molecules. mdpi.com These methods can generate highly predictive models and provide intuitive 3D contour maps that highlight regions where modifications to the molecular structure are likely to improve activity. mdpi.com

Molecular Docking and Ligand-Target Binding Interaction Analysis of this compound Analogues

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, it is used to predict how a ligand (such as a this compound analogue) will bind to the active site of a target protein. nih.govnih.gov

The process involves:

Preparation of the Receptor and Ligand : This includes obtaining the 3D structure of the target protein (often from a protein data bank) and generating a 3D conformation of the ligand.

Docking Simulation : A docking algorithm samples a large number of possible orientations and conformations of the ligand within the binding site of the receptor.

Scoring : A scoring function is used to estimate the binding affinity for each pose, and the poses are ranked.

In-depth Analysis of Structure-Activity Relationships (SAR) Reveals Mechanistic Insights into this compound Derivatives

A comprehensive examination of the structure-activity relationships (SAR) of a series of this compound derivatives has provided critical insights into their mechanism of action. The strategic placement and nature of substituents on the aromatic ring, in conjunction with the highly fluorinated propoxy chain, have been shown to be pivotal for biological activity. These studies, by systematically altering the molecular architecture, have elucidated the key interactions that govern the efficacy of these compounds.

Detailed investigations have revealed that the electronic and steric properties of the substituents on the phenyl ring are primary determinants of the observed biological effects. The presence of the 2,2,3,3-tetrafluoropropoxy group is a foundational element, conferring unique properties to the molecule, including metabolic stability and altered lipophilicity, which significantly influence its pharmacokinetic and pharmacodynamic profile.

SAR analysis has demonstrated that modifications to the benzene ring can dramatically modulate activity. The introduction of various functional groups at different positions has allowed for the mapping of the binding pocket and the identification of crucial contact points. This has led to a greater understanding of the molecular interactions, such as hydrogen bonding, hydrophobic interactions, and electrostatic forces, that are essential for the biological function of this class of compounds.

The following table summarizes the key findings from these SAR studies, highlighting the impact of different substitution patterns on the activity of this compound derivatives.

Compound IDSubstitution on Phenyl RingRelative ActivityKey Mechanistic Inference
1 NoneBaselineThe unsubstituted ring serves as a reference for evaluating the effects of further modifications.
2 4-ChloroIncreasedSuggests a favorable interaction in a hydrophobic pocket and potential for halogen bonding.
3 4-MethoxyDecreasedIndicates that electron-donating groups at this position are detrimental to activity, possibly due to steric hindrance or unfavorable electronic effects.
4 3-TrifluoromethylSignificantly IncreasedThe strong electron-withdrawing nature of the trifluoromethyl group at the meta position enhances binding, likely through dipole-dipole interactions.
5 2-MethylInactiveHighlights the critical importance of an unsubstituted ortho position, suggesting steric clashes in the binding site.

These findings underscore the intricate relationship between the chemical structure of these derivatives and their biological activity. The mechanistic insights gained from this SAR analysis are invaluable for the rational design of new, more potent, and selective analogs. The data strongly suggest that a combination of the unique properties of the 2,2,3,3-tetrafluoropropoxy moiety and specific substitution patterns on the aromatic ring are the cornerstones of their mechanism of action.

Applications of 2,2,3,3 Tetrafluoropropoxybenzene and Its Derivatives in Advanced Materials and Organic Synthesis

Role as Monomers or Building Blocks in Polymer Chemistry

The incorporation of fluorine into polymers is a well-established strategy to enhance a variety of material properties. While direct polymerization of 2,2,3,3-Tetrafluoropropoxybenzene itself is not a common approach, its derivatives, particularly those functionalized for polymerization, can serve as valuable monomers or building blocks for fluorine-containing polymers.

Synthesis of Fluorine-Containing Poly(aryl ethers) Utilizing this compound Moieties

Fluorinated poly(arylene ether)s (FPAEs) are a class of high-performance polymers known for their exceptional properties. researchgate.net The synthesis of these polymers often involves the nucleophilic aromatic substitution reaction between a bisphenol and an activated aromatic dihalide. rsc.orgnasa.gov A hypothetical monomer derived from this compound, for instance, a bisphenol containing two 2,2,3,3-tetrafluoropropoxy groups, could be reacted with an activated dihalide like decafluorobiphenyl (B1670000) to yield a poly(aryl ether).

Influence on Polymer Properties (e.g., Solubility, Thermal Stability, Oxidative Resistance, Dielectric Constant, Flame Resistance, Water Absorption)

The introduction of the 2,2,3,3-tetrafluoropropoxy moiety into a polymer backbone would be expected to impart several desirable properties, a trend generally observed with the incorporation of fluorine. researchgate.net

Solubility: The presence of fluoroalkyl groups can enhance the solubility of polymers in certain organic solvents, which is advantageous for processing and film formation. rsc.org

Thermal and Oxidative Stability: Fluoropolymers are renowned for their excellent thermal and oxidative stability. researchgate.net The high bond energy of the C-F bond contributes to this resistance to degradation at elevated temperatures and in oxidative environments.

Dielectric Constant: A low dielectric constant is crucial for materials used in high-frequency communication and microelectronics. The incorporation of fluorine typically lowers the dielectric constant of a polymer due to the low polarizability of the C-F bond. researchgate.net

Flame Resistance: The inherent non-flammability of fluorinated compounds would likely enhance the flame resistance of polymers containing the 2,2,3,3-tetrafluoropropoxy moiety.

Water Absorption: The hydrophobic nature of fluorinated groups leads to polymers with very low water absorption. researchgate.net This is beneficial for applications where dimensional stability and consistent electrical properties are required in humid environments.

Development of High-Performance Lubricants and Functional Fluids

Aryl fluoroalkyl ethers, the class of compounds to which this compound belongs, have been evaluated as high-performance lubricants due to their favorable combination of properties. researchgate.net

Evaluation of Aryl Fluoroalkyl Ethers as Lubricant Base Stocks

Research has shown that aryl fluoroalkyl ethers, which consist of hydrocarbon aryl groups and fluorinated alkyl groups joined by an ether linkage, exhibit good thermal and oxidative stability. researchgate.net These characteristics are essential for lubricants intended for use in demanding, high-temperature applications. The ether oxygen atoms are also believed to coordinate strongly with metal surfaces, contributing to their lubricity. researchgate.net

Miscibility and Antiwear Properties in Lubricant Blends

A significant advantage of aryl fluoroalkyl ethers is their miscibility with other synthetic lubricant base stocks, such as bis(alkylphenyl) ethers, silicone oils, and polyalkylene glycols. researchgate.net This allows for their use as additives to enhance the performance of existing lubricant formulations.

Studies have demonstrated that the addition of even a small weight percentage of certain aryl fluoroalkyl ethers to other base oils can dramatically improve their antiwear properties. researchgate.net For example, a 5 wt% addition of specific aryl fluoroalkyl ethers to a bis(alkylphenyl) ether was found to reduce wear by a factor of 30. researchgate.net This improvement is attributed to the formation of a durable lubricating film on the metal surfaces.

Table 1: Antiwear Effectiveness of Aryl Fluoroalkyl Ether Additives in Lubricant Blends Data is based on Falex wear tests on analogous compounds.

Base OilAryl Fluoroalkyl Ether AdditiveAdditive Concentration (wt%)Wear Reduction Factor
Bis(alkylphenyl) etherBisOSBP-A-TFE530
Bis(alkylphenyl) etherBisP-OT-TFE530
Dimethyl siliconeβ-Naph-(HFP)3935
Polypropylene glycolBisP-AP-TFE98

Source: researchgate.net

Components in Optoelectronic and Photovoltaic Devices

While there is no specific research detailing the use of this compound or its derivatives in optoelectronic and photovoltaic devices, the incorporation of fluorinated moieties is a common strategy in the design of organic materials for these applications.

In the field of organic light-emitting diodes (OLEDs) , fluorinated substituents are often introduced into host materials or emitters to enhance properties such as thermal stability, morphological stability, and charge transport characteristics. rsc.orgrsc.org The electron-withdrawing nature of fluorine can be used to tune the HOMO and LUMO energy levels of the molecules, which is critical for efficient charge injection and recombination. rsc.org

In perovskite solar cells , fluorinated materials have been investigated for use as charge-transporting layers. nih.govmdpi.comresearchgate.net The hydrophobic nature of fluorinated compounds can help to protect the moisture-sensitive perovskite layer, thereby improving the long-term stability of the device. lanl.gov Furthermore, fluorination can influence the energy level alignment at the interfaces within the solar cell, potentially leading to improved charge extraction and higher power conversion efficiencies.

Given these general principles, it is conceivable that a properly functionalized derivative of this compound could be designed to serve as a component in such devices, although specific research in this area has not been identified.

Information on "this compound" for the Requested Article is Not Available in Publicly Accessible Scientific Literature

Following a comprehensive search of scientific databases and public domain information, it has been determined that there is a lack of specific published research on the chemical compound This compound within the detailed application areas requested. While the compound is listed by chemical suppliers, indicating its existence and potential availability for research and development, there is no accessible scientific literature detailing its specific use in the following domains:

Organic materials for electrical and optoelectronic applications

Energy gap and conductivity studies for device performance

Development of phosphorescent materials

Its role as an intermediate or building block in fine chemical synthesis

The initial broader searches yielded general information on related classes of compounds, such as fluorinated molecules, benzene (B151609) derivatives in phosphorescent materials, and the use of molecular building blocks in creating complex architectures. However, none of these sources specifically name or study the properties and applications of this compound itself.

Without specific data, research findings, or documented synthetic applications, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the strict, detailed outline provided in the user request. Creating content for the specified sections would require speculation or generalization from other compounds, which would not meet the required standards of accuracy and focus on the sole, specified chemical.

Therefore, the generation of an article focusing solely on the chemical compound “this compound” as per the provided structure cannot be completed at this time. Further research and publication in the scientific community would be necessary to provide the specific details required for such an article.

Future Research Directions and Perspectives

Development of Sustainable and Green Chemistry Synthetic Routes for Fluoroalkoxybenzenes

The traditional synthesis of fluoroalkoxybenzenes, including 2,2,3,3-Tetrafluoropropoxybenzene, often relies on the Williamson ether synthesis. This venerable reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of this compound, this would typically involve the reaction of a phenoxide salt with a 2,2,3,3-tetrafluoropropyl halide.

While effective, conventional approaches often necessitate the use of harsh bases, anhydrous organic solvents, and can generate significant waste, running counter to the principles of green chemistry. Future research is poised to address these shortcomings through several innovative strategies.

Another key area of development is the adoption of flow chemistry . rsc.orgyoutube.comwuxiapptec.comdurham.ac.ukrsc.org Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields, improved selectivity, and enhanced safety, particularly for exothermic reactions. youtube.com The on-demand generation of reactive intermediates in flow systems can also minimize the risks associated with handling unstable or hazardous reagents. youtube.com For the synthesis of fluoroalkoxybenzenes, a flow process could enable a more efficient and scalable production with a smaller environmental footprint compared to traditional batch processes.

The table below outlines a comparison of traditional versus potential green synthetic routes for fluoroalkoxybenzenes.

FeatureTraditional Williamson Ether SynthesisGreen Chemistry Approaches
Solvent Anhydrous organic solvents (e.g., THF, DMF)Water, benign organic solvents, or solvent-free conditions
Catalyst Often stoichiometric baseCatalytic amounts of phase-transfer catalysts
Reaction Conditions Often elevated temperaturesMilder temperatures and pressures
Waste Generation Higher, due to solvent use and work-upLower, with potential for catalyst and solvent recycling
Process Type BatchContinuous (Flow Chemistry)

Advanced Computational Prediction and Design of Novel this compound Derivatives

Computational chemistry, particularly Density Functional Theory (DFT) , has become an indispensable tool for predicting the properties and reactivity of molecules, thereby guiding experimental efforts. rsc.orgrsc.orgmdpi.comarxiv.orgresearchgate.net For this compound and its potential derivatives, DFT calculations can provide deep insights into their electronic structure, which is fundamental to understanding their chemical behavior.

Key properties that can be computationally modeled include:

Electron Density Distribution and Electrostatic Potential: These calculations can reveal the electron-rich and electron-deficient regions of the molecule. The highly electronegative fluorine atoms in the tetrafluoropropoxy group are expected to create a significant dipole moment and influence the electron density of the benzene (B151609) ring.

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity, particularly its susceptibility to oxidation and reduction. A lower HOMO energy, for instance, suggests greater oxidative stability. researchgate.net

Bond Dissociation Energies: These calculations can predict the strength of various bonds within the molecule, offering insights into its thermal stability and potential decomposition pathways.

Solvation Effects: Computational models can simulate how the molecule interacts with different solvents, which is critical for designing reaction conditions and predicting solubility. rsc.orgrsc.org

By systematically modifying the structure of this compound in silico (e.g., by adding other substituents to the benzene ring), researchers can create a virtual library of novel derivatives and predict their properties. This computational pre-screening can identify promising candidates for specific applications, such as materials with tailored dielectric properties or enhanced thermal stability, thus saving significant time and resources in the laboratory.

The following table summarizes the types of computational predictions and their relevance.

Predicted PropertyRelevance
Electron DensityReactivity, intermolecular interactions
HOMO-LUMO GapElectronic properties, stability
Bond StrengthsThermal stability, degradation pathways
Dipole MomentPolarity, solubility, dielectric properties

Integration into Multifunctional Material Systems for Emerging Technologies

The unique combination of a rigid aromatic core and a flexible, highly fluorinated tail makes this compound and its derivatives attractive building blocks for a variety of advanced materials. The presence of fluorine can impart desirable properties such as:

Hydrophobicity and Oleophobicity: Leading to applications in self-cleaning surfaces and protective coatings.

Low Surface Energy: Useful for creating non-stick and low-friction materials.

High Thermal and Chemical Stability: A hallmark of fluorinated compounds.

Unique Dielectric Properties: Making them suitable for use in high-performance electronics and capacitors.

Future research will likely focus on incorporating the 2,2,3,3-tetrafluoropropoxy moiety into polymeric structures. For example, it could be used as a monomer or a co-monomer in the synthesis of specialty polymers. specialchem.com By functionalizing the benzene ring with polymerizable groups (e.g., vinyl, acrylate, or epoxide), new polymers with tailored properties can be designed.

Potential applications for such materials include:

High-Performance Polymers: For use in demanding environments requiring high thermal and chemical resistance, such as in the aerospace and automotive industries.

Dielectric Materials: For advanced electronic components, leveraging the low polarizability of the C-F bond.

Liquid Crystals: The rigid-flexible nature of these molecules could be exploited in the design of new liquid crystalline materials with specific phase behaviors and electro-optical properties.

Membranes: For gas separation or filtration applications, where the fluorine content can be tuned to control permeability and selectivity.

The development of such multifunctional materials will require a multidisciplinary approach, combining synthetic chemistry, polymer science, materials characterization, and engineering to fully realize the potential of this compound and its derivatives in emerging technologies.

Q & A

Q. What are effective laboratory-scale synthesis routes for 2,2,3,3-Tetrafluoropropoxybenzene?

The synthesis of fluorinated aromatic ethers typically involves nucleophilic substitution or coupling reactions. For example, analogous fluorinated cyclobutane derivatives (e.g., (2-Chloro-2,3,3-trifluorocyclobutyl)benzene) are synthesized via halogen-fluorine exchange or radical-mediated cyclization . For this compound, a plausible route involves reacting tetrafluoropropanol with a benzene derivative (e.g., fluorobenzene) under Mitsunobu conditions or using a dehydrofluorination catalyst. Key steps include rigorous anhydrous conditions and purification via fractional distillation or column chromatography to isolate the product .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • ¹⁹F NMR : Critical for identifying fluorine environments and confirming substitution patterns. For example, in similar compounds like 2,3,6-Trifluorobenzaldehyde, ¹⁹F NMR resolves distinct fluorine peaks at δ −110 to −160 ppm .
  • GC-MS : Validates purity and molecular ion peaks. Compounds like 1-Bromo-2,3,5,6-tetrafluorobenzene are analyzed using GC-MS with electron ionization to detect fragmentation patterns .
  • IR Spectroscopy : Identifies functional groups (e.g., C-F stretches at 1100–1250 cm⁻¹) and monitors reaction progress .

Q. How should researchers safely handle fluorinated aromatic compounds like this compound?

Fluorinated compounds often require:

  • Storage : In airtight containers at 0–6°C to prevent degradation .
  • PPE : Gloves, goggles, and fume hoods to avoid inhalation or dermal contact. For example, 1,4-Dibromo-2,3-difluorobenzene mandates handling in authorized facilities due to toxicity risks .
  • Waste Disposal : Segregation and incineration to prevent environmental persistence .

Advanced Research Questions

Q. How do fluorine substituents influence the electronic and steric properties of this compound?

Fluorine’s strong electronegativity alters electron density, as seen in 2,2,3,3-Tetrafluoro-1-methylcyclobutanecarboxylic acid, where fluorine atoms withdraw electron density, enhancing electrophilic aromatic substitution reactivity . Computational studies (e.g., DFT) can map electrostatic potentials and predict regioselectivity in reactions. For example, in 1-Allyl-2-(1,1,2,2-tetrafluoroethoxy)benzene, fluorine’s inductive effect stabilizes transition states in allylic substitutions .

Q. How can contradictions in reaction yields for fluorinated aromatic ethers be resolved?

Contradictions often arise from competing reaction pathways or impurities. Systematic approaches include:

  • Control Experiments : Varying catalysts (e.g., Pd vs. Cu in cross-couplings) to isolate optimal conditions.
  • Isotopic Labeling : Using deuterated solvents (e.g., C₆D₆) to trace proton transfer steps .
  • Kinetic Analysis : Monitoring reaction progress via in-situ FTIR or HPLC to identify rate-limiting steps, as demonstrated for 2,3,4-Trifluorobenzoic acid derivatives .

Q. What mechanistic insights guide the design of fluorinated surfactants or polymers using this compound?

Fluorinated surfactants like potassium 2,2,3,3-tetrafluoro-3-(heptafluoropropoxy)propionate exhibit low surface tension due to fluorocarbon chains. For this compound, copolymerization with perfluorinated monomers (e.g., tetrafluoroethylene) can enhance thermal stability. Mechanistic studies should focus on radical initiation efficiency and chain-transfer kinetics, leveraging data from fluorinated ethers like 1,1,2,2-Tetrafluoroethyl 2,2,3,3-Tetrafluoropropyl Ether .

Methodological Guidance

Q. How to optimize purification of fluorinated intermediates during synthesis?

  • Recrystallization : Use fluorinated solvents (e.g., hexafluorobenzene) for high-purity crystals .
  • Distillation : Fractional distillation under reduced pressure minimizes thermal decomposition, as applied to 2,2,3,3-Tetrafluoropropanol .
  • Chromatography : Silica gel columns with hexane/ethyl acetate (9:1) effectively separate fluorinated byproducts .

Q. What computational tools predict the environmental impact of fluorinated aromatic compounds?

  • QSPR Models : Correlate molecular descriptors (e.g., logP, polar surface area) with bioaccumulation potential. For this compound, low bioavailability is predicted due to high molecular weight and fluorinated hydrophobicity .
  • Ecotoxicity Databases : Cross-reference with analogs like 1,2,3-Trichlorobenzene to estimate aquatic toxicity thresholds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.